molecular formula C14H10BrN3O3 B13913681 7-Bromo-2-(2,6-dioxopiperidin-3-yl)-3-oxoisoindoline-5-carbonitrile

7-Bromo-2-(2,6-dioxopiperidin-3-yl)-3-oxoisoindoline-5-carbonitrile

Cat. No.: B13913681
M. Wt: 348.15 g/mol
InChI Key: HINKRODOIGESLA-UHFFFAOYSA-N
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Description

7-Bromo-2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-3-oxo-1H-isoindole-5-carbonitrile is a complex organic compound characterized by its unique structure, which includes a bromine atom, a piperidinyl group, and an isoindole core. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-3-oxo-1H-isoindole-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.

    Introduction of the Bromine Atom: Bromination of the isoindole core is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the brominated isoindole intermediate.

    Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a cyanation reaction, using reagents such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-3-oxo-1H-isoindole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted isoindole derivatives.

Scientific Research Applications

7-Bromo-2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-3-oxo-1H-isoindole-5-carbonitrile has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-3-oxo-1H-isoindole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-3-oxo-1H-isoindole-4-carbonitrile: A closely related compound with a similar structure but different substitution pattern.

    7-Chloro-2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-3-oxo-1H-isoindole-5-carbonitrile: A compound with a chlorine atom instead of bromine.

    2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-3-oxo-1H-isoindole-5-carbonitrile: A compound lacking the halogen substitution.

Uniqueness

The uniqueness of 7-Bromo-2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-3-oxo-1H-isoindole-5-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H10BrN3O3

Molecular Weight

348.15 g/mol

IUPAC Name

7-bromo-2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindole-5-carbonitrile

InChI

InChI=1S/C14H10BrN3O3/c15-10-4-7(5-16)3-8-9(10)6-18(14(8)21)11-1-2-12(19)17-13(11)20/h3-4,11H,1-2,6H2,(H,17,19,20)

InChI Key

HINKRODOIGESLA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3Br)C#N

Origin of Product

United States

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